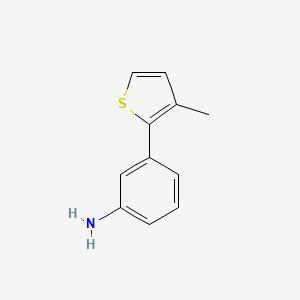

3-(3-Methylthiophen-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylthiophen-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-8-5-6-13-11(8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCJNTPOWOJYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 3 Methylthiophen 2 Yl Aniline and Its Structural Analogues

Rational Design of Precursors and Retrosynthetic Pathways

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in For 3-(3-methylthiophen-2-yl)aniline, the key bond for disconnection is the C-C bond between the aniline (B41778) and thiophene (B33073) rings. This leads to two primary precursor fragments: a substituted aniline and a substituted thiophene.

A logical retrosynthetic approach would involve disconnecting the biaryl bond to yield a 3-aminophenyl component and a 3-methylthiophene (B123197) component. The amino group on the aniline ring can be introduced in the final steps, often from a more stable nitro group precursor which is then reduced. colab.ws This strategy avoids potential complications with a free amine during coupling reactions. Therefore, a common precursor for the aniline portion would be a 3-halo-nitrobenzene or a corresponding boronic acid derivative. For the thiophene part, a 3-methyl-2-halothiophene or 3-methyl-2-thienylboronic acid would be the corresponding partner.

The choice of which fragment carries which reactive group (e.g., halide vs. boronic acid) depends on the availability of starting materials and the specific coupling reaction to be employed. The design of more complex, functionalized aryne precursors can also enable powerful cascade sequences to rapidly access such biaryl structures. acs.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a powerful tool for the construction of C-C and C-N bonds, forming the backbone of many synthetic routes to biaryl amines. unipi.itchim.itbeilstein-journals.org

The Suzuki-Miyaura coupling reaction is a widely used and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. mdpi.comrasayanjournal.co.in This reaction is particularly well-suited for the synthesis of 3-(3-methylthiophen-2-yl)aniline and its analogues.

A typical Suzuki-Miyaura approach would involve the reaction of a 3-halonitrobenzene with 3-methyl-2-thienylboronic acid, or conversely, a 2-halo-3-methylthiophene with 3-nitrophenylboronic acid, in the presence of a palladium catalyst and a base. Subsequent reduction of the nitro group to an amine yields the final product. Research has demonstrated the successful synthesis of related (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling, highlighting the feasibility of this approach for the core scaffold. dntb.gov.uamdpi.comresearchgate.netnih.gov In these syntheses, the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde first forms an imine, which then undergoes a palladium-catalyzed Suzuki coupling with various arylboronic acids. mdpi.comnih.gov This indicates that the imine functionality is compatible with the coupling conditions and can be a precursor to the amine.

The choice of palladium catalyst and ligands is crucial for achieving high yields and can be tailored for specific substrates. For instance, the use of bulky phosphine (B1218219) ligands can enhance the efficiency of the coupling reaction. snnu.edu.cn Micellar Suzuki cross-coupling has also been explored as an environmentally friendly method for coupling thiophenes and anilines in water. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde | Glacial acetic acid | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94% | mdpi.com |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Monosubstituted and bisubstituted products | 31-46% | mdpi.com |

| 2-bromoaniline | 2-thienylboronic acid | Pd(dtbpf)Cl₂, Et₃N, Kolliphor EL (micellar) | 2-(2-Thienyl)aniline | Not specified | mdpi.com |

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions are instrumental in forming the necessary C-C and C-N bonds. The Buchwald-Hartwig amination is a key method for the direct formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. snnu.edu.cntcichemicals.com This could be an alternative strategy, for instance, by coupling 2-bromo-3-methylthiophene (B51420) with 3-bromoaniline, followed by a second coupling reaction.

Radical-based strategies are also emerging as powerful tools for C-N bond formation, offering alternative pathways that may avoid the need for pre-functionalized starting materials. manchester.ac.uk For instance, a formal nitrene insertion process can be incorporated into the Suzuki-Miyaura reaction to directly form diaryl amines. snnu.edu.cn Copper-catalyzed C-N bond forming reactions also present a more economical alternative to palladium-based systems. mdpi.comkaust.edu.sa

Derivatization Methods for Advanced Structures

Once the core 3-(3-methylthiophen-2-yl)aniline structure is synthesized, it can be further modified to create a library of advanced analogues with diverse properties.

Direct C-H functionalization is a highly efficient and atom-economical strategy for introducing new functional groups onto the aromatic rings without the need for pre-installed handles like halides or boronic acids. rsc.org Palladium-catalyzed C-H arylation can be used to introduce additional aryl groups at specific positions on either the aniline or thiophene ring. thieme-connect.deresearchgate.net The regioselectivity of these reactions can often be controlled by using directing groups. mdpi.comresearchgate.net For thiophene derivatives, palladium-catalyzed direct arylation has been shown to occur selectively at the C5 position. beilstein-journals.org

The synthesis of specifically substituted analogues of 3-(3-methylthiophen-2-yl)aniline requires precise control over the regiochemistry of the reactions. This can be achieved through a variety of strategies. For instance, the regioselective synthesis of 2,3-disubstituted thiophene derivatives has been accomplished using palladium-catalyzed cross-coupling reactions. researchgate.net By carefully choosing the starting materials and reaction conditions, it is possible to direct the substitution to the desired position.

Optimization of Reaction Conditions and Yield Enhancement

The successful synthesis of 3-(3-methylthiophen-2-yl)aniline and its analogues hinges on the meticulous optimization of reaction conditions to maximize yield and purity. Key factors that are typically fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl systems like 3-(3-methylthiophen-2-yl)aniline. For instance, in Suzuki-Miyaura coupling, the reaction between an aryl halide and a boronic acid or ester is facilitated by a palladium catalyst. A study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki coupling employed Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base at 90 °C, achieving moderate yields of 33–46%. mdpi.comthieme-connect.com Further optimization of Suzuki reactions often involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, and bases. jcu.edu.au The use of specialized ligands such as SPhos or XPhos in conjunction with Pd₂(dba)₃ has been shown to be effective for coupling alkylthiophene boronic acids. jcu.edu.au

In the context of Buchwald-Hartwig amination, which directly forms a C-N bond between an aryl halide and an amine, the selection of the phosphine ligand is critical. researchgate.net Ligands like XPhos have demonstrated high activity, leading to complete conversion in some cases when paired with Pd(OAc)₂ and a base like Cs₂CO₃ in a solvent such as dioxane. researchgate.net The optimization process can be systematically approached using Design of Experiments (DoE), a statistical method that allows for the simultaneous variation of multiple parameters like temperature, concentration, catalyst loading, and base equivalence to identify the optimal reaction conditions for achieving the highest yield. bristol.ac.uk For example, an optimization study for a Buchwald-Hartwig amination identified 80°C as the optimal temperature, achieving excellent yields within 24 hours in DMSO with KOH as the base. researchgate.net

Microwave irradiation has also emerged as a powerful tool for enhancing yields and dramatically reducing reaction times in both Suzuki and Buchwald-Hartwig couplings. mdpi.com

The following interactive table summarizes the key parameters that are typically optimized for yield enhancement in the synthesis of thiophene-aniline derivatives.

| Parameter | Options | Rationale for Optimization |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Custom Palladacycles | The choice of palladium precursor affects catalyst activity and stability. |

| Ligand | XPhos, SPhos, BINAP, DPEphos, P(t-Bu)₃, XantPhos | The ligand stabilizes the palladium center and facilitates the catalytic cycle; its steric and electronic properties are crucial. researchgate.netsemanticscholar.org |

| Base | Cs₂CO₃, K₃PO₄, K₂CO₃, NaOt-Bu, KOt-Bu, DBU, Et₃N | The base is required to activate the boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig amination) and influences reaction rate and side reactions. jcu.edu.aumdpi.com |

| Solvent | Dioxane, Toluene, DMF, THF, 2-MeTHF, DMSO | Solvent polarity and coordinating ability can significantly impact catalyst solubility, stability, and reactivity. researchgate.netresearchgate.netnih.gov |

| Temperature | Room Temperature to >100 °C | Temperature affects reaction kinetics; higher temperatures can increase rates but may also lead to decomposition. researchgate.net |

| Reaction Time | Minutes (Microwave) to >24 hours | Sufficient time is needed for reaction completion, but prolonged times can lead to side product formation. researchgate.netresearchgate.net |

Comparative Analysis of Synthetic Route Efficiency

Route A: Suzuki-Miyaura Coupling

This approach typically involves the coupling of a substituted bromoaniline with a thiophene boronic acid or ester. For the synthesis of 3-(3-methylthiophen-2-yl)aniline, this would entail reacting 2-bromo-3-methylthiophene with 3-aminophenylboronic acid or its ester derivative. A significant advantage of this route is the commercial availability and stability of a wide range of boronic acids. nih.gov The reaction conditions are generally mild and tolerant of various functional groups. jcu.edu.aunih.gov For instance, a highly efficient Suzuki-Miyaura reaction was developed for unprotected ortho-bromoanilines, achieving yields up to 97% with 2-MeTHF as the solvent and a palladacycle catalyst. nih.gov In a specific example involving a thiophene derivative, the coupling of tris(4-(4,4,5,5-tetramethyl- researchgate.netbristol.ac.ukresearchgate.netdioxaborolane)phenyl)amine with 2-bromo-3-methylthiophene proceeded in a 94% yield. jcu.edu.au

Route B: Buchwald-Hartwig Amination

Alternatively, the target molecule can be synthesized via the palladium-catalyzed amination of an aryl halide with an amine. In this case, 3-methyl-2-bromothiophene would be reacted with aniline. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. mdpi.com However, the efficiency can be highly dependent on the specific substrates and the choice of ligand. For example, the reaction of 2-bromo-3-methylthiophene with N-methylaniline resulted in a low yield of only 6%. jcu.edu.au The optimization of ligand and base is particularly crucial for achieving high yields, with bulky, electron-rich phosphine ligands like XPhos often being essential. researchgate.net

The following table provides a comparative overview of the efficiency of these two primary synthetic routes.

| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Key Reaction | C-C bond formation | C-N bond formation |

| Reactants for Target | 2-Bromo-3-methylthiophene + 3-Aminophenylboronic acid | 3-Methyl-2-bromothiophene + Aniline |

| Typical Yields | Generally good to excellent (can exceed 90%) jcu.edu.aunih.gov | Highly variable, can be low to excellent depending on substrates and conditions jcu.edu.auresearchgate.net |

| Key Advantages | Wide availability of stable boronic acids, mild conditions, high functional group tolerance. nih.gov | Direct formation of the C-N bond. mdpi.com |

| Potential Challenges | Preparation of specific boronic acids may be required; removal of boron-containing byproducts. | Can be sensitive to steric hindrance; requires careful optimization of ligand and base; potential for catalyst deactivation. researchgate.net |

Computational Chemistry and Theoretical Investigations of 3 3 Methylthiophen 2 Yl Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-(3-Methylthiophen-2-yl)aniline. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its reactivity and physical properties.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. Several functionals are commonly employed to approximate the exchange-correlation energy, which is a key component of the total electronic energy.

For molecules similar in structure to 3-(3-Methylthiophen-2-yl)aniline, such as other substituted phenylthiophenes and anilines, a range of DFT functionals have been successfully applied. nih.govdntb.gov.ua These include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, known for providing reliable geometries and electronic properties for a broad range of organic compounds. nih.govnih.gov

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Another popular hybrid functional that often yields results comparable to B3LYP and is used for similar applications.

CAM-B3LYP (Coulomb-attenuating method B3LYP): This is a long-range corrected functional, which is particularly well-suited for describing charge-transfer excitations and non-covalent interactions, phenomena that can be important in molecules with donor-acceptor character.

HSEH1PBE (Heyd-Scuseria-Ernzerhof): This is a screened-exchange hybrid functional that has shown good performance for both molecular and solid-state systems.

The choice of basis set is also a critical aspect of these calculations. Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311++G(d,p), are frequently used in conjunction with these DFT functionals to provide a robust description of the electronic structure. nih.govnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its electronic excitation properties. mdpi.com

For 3-(3-Methylthiophen-2-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and thiophene (B33073) rings, reflecting their electron-donating nature. The LUMO, on the other hand, would likely be distributed across the aromatic system, providing a pathway for electronic transitions.

A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation. In related substituted thiophene derivatives, the HOMO-LUMO gap has been shown to be tunable by the nature and position of substituents. mdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the energies of the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 3-(3-Methylthiophen-2-yl)aniline (Calculated using DFT/B3LYP)

| Parameter | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

Note: The values in this table are representative and based on typical results for similar aromatic amine and thiophene-containing compounds from computational studies.

Molecular Geometry Optimization and Conformational Landscapes

The three-dimensional structure of 3-(3-Methylthiophen-2-yl)aniline is crucial for its properties and interactions. Geometry optimization using quantum chemical methods allows for the determination of the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

For 3-(3-Methylthiophen-2-yl)aniline, a key structural feature is the dihedral angle between the aniline and thiophene rings. This angle determines the extent of electronic conjugation between the two aromatic systems. A more planar conformation would facilitate greater π-electron delocalization, which can influence the electronic and optical properties of the molecule.

Computational studies on similar bi-aryl systems, such as phenylthiophenes, have shown that the energy barrier to rotation around the inter-ring bond is relatively low, suggesting that multiple conformations may be accessible at room temperature. rsc.org The optimized geometry of 3-(3-Methylthiophen-2-yl)aniline would likely exhibit a non-planar arrangement to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

Table 2: Representative Optimized Geometrical Parameters for 3-(3-Methylthiophen-2-yl)aniline (Calculated using DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(thiophene)-C(phenyl) | 1.48 | ||

| C-S (thiophene) | 1.73 | ||

| C-N (aniline) | 1.40 | ||

| C-C-C (phenyl) | ~120 | ||

| C-S-C (thiophene) | ~92 | ||

| C(thiophene)-C(phenyl)-C | ~120 | ||

| Thiophene-Phenyl |

Note: The values in this table are representative and based on typical results for similar aromatic amine and thiophene-containing compounds from computational studies.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides a powerful means to predict and interpret the spectroscopic signatures of molecules, which is invaluable for their characterization.

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the harmonic vibrational modes at the optimized geometry, a theoretical spectrum can be generated. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

For 3-(3-Methylthiophen-2-yl)aniline, the vibrational spectrum would be characterized by several key features:

N-H stretching vibrations of the aniline group, typically appearing in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations from both the phenyl and thiophene rings, usually observed around 3000-3100 cm⁻¹.

C=C stretching vibrations of the aromatic rings, which give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-N stretching vibrations of the aniline moiety.

C-S stretching vibrations characteristic of the thiophene ring.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure.

The calculated chemical shifts for 3-(3-Methylthiophen-2-yl)aniline would reflect the electronic environment of each nucleus. For instance:

The protons of the aniline and thiophene rings would appear in the aromatic region of the ¹H NMR spectrum, with their specific shifts influenced by the electronic effects of the amino and methyl groups.

The protons of the methyl group on the thiophene ring would give a characteristic signal in the aliphatic region.

The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbons attached to the nitrogen and sulfur atoms exhibiting characteristic shifts.

Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-(3-Methylthiophen-2-yl)aniline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline Protons | 6.7 - 7.3 | |

| Thiophene Proton | 6.9 - 7.1 | |

| Methyl Protons | ~2.2 | |

| Aniline Carbons | 115 - 148 | |

| Thiophene Carbons | 120 - 140 | |

| Methyl Carbon | ~15 |

Note: The values in this table are representative and based on typical chemical shifts for aniline, methylthiophene, and related structures.

Reactivity Indices and Mechanistic Insights from Computational Studies

Computational DFT studies are instrumental in quantifying the chemical reactivity of molecules through various descriptors. These indices provide a theoretical framework for understanding reaction mechanisms and predicting sites of chemical attack. nih.govmdpi.com

Table 2: Global Reactivity Descriptors from Conceptual DFT This table outlines the key global reactivity descriptors and their formulation based on HOMO and LUMO energies, which are fundamental to assessing the reactivity of 3-(3-Methylthiophen-2-yl)aniline.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | An index of a molecule's ability to act as an electrophile. |

Local Reactivity Descriptors and Reaction Pathway Modeling

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as the Fukui function, identify the most reactive sites within the molecule. mdpi.comscispace.com The Fukui function predicts where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density at a specific atom upon the addition or removal of an electron. tandfonline.commdpi.com For 3-(3-Methylthiophen-2-yl)aniline, Fukui function analysis would likely indicate that the nitrogen atom of the amine group and specific carbon atoms on the aromatic rings are the most probable sites for electrophilic attack. scispace.com

Furthermore, Molecular Electrostatic Potential (MEP) surfaces are used to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic interactions. researchgate.netscispace.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.

Molecular Modeling of Intermolecular Interactions

The way 3-(3-Methylthiophen-2-yl)aniline interacts with other molecules is critical for its application in materials science or medicinal chemistry. Molecular modeling techniques can simulate these non-covalent interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystal structures, such as H-bonding and π-π stacking, which stabilize the crystal lattice. tandfonline.comconsensus.app

Molecular docking is another computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. researchgate.net Studies on structurally related thiophene derivatives have utilized molecular docking to explore potential biological targets. researchgate.nettudublin.ie For 3-(3-Methylthiophen-2-yl)aniline, docking simulations could reveal potential interactions with protein active sites, driven by hydrogen bonds involving the aniline NH₂ group and hydrophobic interactions with the thiophene and phenyl rings. These simulations provide valuable insights into the molecule's potential as a ligand in drug design. tudublin.ie

Advanced Spectroscopic and Analytical Characterization of 3 3 Methylthiophen 2 Yl Aniline

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Each functional group possesses characteristic vibrational frequencies, making techniques like Fourier Transform Infrared (FT-IR) and Laser-Raman spectroscopy indispensable for structural confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 3-(3-Methylthiophen-2-yl)aniline, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic rings and the methyl group, C=C stretching vibrations within the benzene (B151609) and thiophene (B33073) rings, and C-N and C-S stretching vibrations.

A detailed analysis of the FT-IR spectrum would involve the assignment of observed absorption peaks to specific vibrational modes. For instance, the N-H stretching vibrations of the aniline (B41778) moiety are typically observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings usually give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the arylamine is anticipated around 1250-1360 cm⁻¹, and the C-S stretching of the thiophene ring would be found at lower wavenumbers.

Interactive Table: Predicted FT-IR Peak Assignments for 3-(3-Methylthiophen-2-yl)aniline

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3350 | Asymmetric and Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (Aniline and Thiophene) |

| 2960 - 2850 | C-H Stretch | Methyl (-CH₃) |

| 1620 - 1580 | C=C Stretch | Aromatic Rings |

| 1520 - 1470 | C=C Stretch | Aromatic Rings |

| 1450 - 1400 | C-H Bend | Methyl (-CH₃) |

| 1360 - 1250 | C-N Stretch | Arylamine |

| ~850 - 675 | C-H Out-of-plane Bend | Aromatic Rings |

| ~700 | C-S Stretch | Thiophene |

Laser-Raman Spectroscopy

Laser-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the context of 3-(3-Methylthiophen-2-yl)aniline, Raman spectroscopy would be highly valuable for characterizing the C=C bonds of the aromatic systems and the C-S bond of the thiophene ring.

The Raman spectrum would be expected to show strong bands for the symmetric stretching vibrations of the thiophene and benzene rings. The C-S stretching vibration, which can sometimes be weak in the IR spectrum, often produces a more intense signal in the Raman spectrum. The methyl group's symmetric C-H stretching and bending vibrations would also be readily observable. By comparing the FT-IR and Raman spectra, a more complete vibrational analysis can be achieved, leveraging their complementary nature to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. For 3-(3-Methylthiophen-2-yl)aniline, the ¹H NMR spectrum would display distinct signals for the protons of the aniline ring, the thiophene ring, the methyl group, and the amine group.

The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents. The protons on the aniline ring would appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific shifts and splitting patterns determined by their position relative to the amino group and the thiophene substituent. The protons on the thiophene ring would also resonate in the aromatic region, with their shifts influenced by the methyl group and the aniline substituent. The methyl protons would give a singlet at a higher field (typically δ 2.0-2.5 ppm). The amine protons often appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Interactive Table: Predicted ¹H NMR Chemical Shifts for 3-(3-Methylthiophen-2-yl)aniline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aniline-H (ortho, para to -NH₂) | 6.6 - 7.2 | Doublet, Triplet |

| Aniline-H (meta to -NH₂) | 6.6 - 7.2 | Triplet, Doublet |

| Thiophene-H | 6.9 - 7.5 | Doublet |

| Amine (-NH₂) | Variable (broad) | Singlet |

| Methyl (-CH₃) | 2.1 - 2.4 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3-(3-Methylthiophen-2-yl)aniline would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.

The carbon atoms of the aniline and thiophene rings would resonate in the downfield region (typically δ 110-150 ppm). The carbon atom attached to the nitrogen (C-NH₂) and the carbon atoms of the thiophene ring attached to the aniline ring and the methyl group would have characteristic chemical shifts. The methyl carbon would appear at a much higher field (typically δ 15-25 ppm).

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 3-(3-Methylthiophen-2-yl)aniline

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aniline C-NH₂ | 145 - 150 |

| Aniline C-Thiophene | 135 - 140 |

| Aniline Aromatic C | 115 - 130 |

| Thiophene Aromatic C | 120 - 140 |

| Methyl C | 15 - 20 |

Multi-dimensional NMR Experiments

To unambiguously assign all proton and carbon signals and to elucidate the precise connectivity of the atoms within the 3-(3-Methylthiophen-2-yl)aniline molecule, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the same spin system. This would be crucial for tracing the connectivity of the protons within the aniline and thiophene rings and confirming their substitution patterns. For example, it would show correlations between adjacent protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the methyl protons would correlate with the signal of the methyl carbon.

Through the combined application of these advanced spectroscopic techniques, a complete and unambiguous structural characterization of 3-(3-Methylthiophen-2-yl)aniline can be achieved, providing a solid foundation for any further investigation into its chemical properties and potential applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The spectrum of 3-(3-Methylthiophen-2-yl)aniline is expected to be primarily influenced by the π → π* and n → π* transitions originating from its two aromatic systems: the aniline ring and the 3-methylthiophene (B123197) ring.

The aniline chromophore typically exhibits two main absorption bands. The first, a strong band around 230-240 nm, is attributed to the π → π* transition of the benzene ring (the E2-band). The second, a weaker band around 280-290 nm, corresponds to a transition involving the non-bonding electrons of the amino group interacting with the π-system of the ring (the B-band).

The thiophene ring itself is an aromatic chromophore that absorbs in the UV region, typically around 230 nm. When these two ring systems are conjugated as in 3-(3-Methylthiophen-2-yl)aniline, a bathochromic (red) shift of these absorption maxima is anticipated. This shift occurs because the extended conjugation between the two rings lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The methyl group on the thiophene ring may induce a small additional red shift due to its electron-donating (hyperconjugation) effect.

Therefore, the UV-Vis spectrum of 3-(3-Methylthiophen-2-yl)aniline in a non-polar solvent would likely display strong absorptions shifted to wavelengths longer than those of aniline or methylthiophene alone.

Expected UV-Vis Absorption Data

| Transition Type | Expected Wavelength (λmax) Range | Chromophore Origin |

| π → π | 240–260 nm | Conjugated aniline and thiophene rings |

| n → π / π → π* | 290–320 nm | Aniline (B-band) / Extended conjugation |

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Analysis (MS)

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. For 3-(3-Methylthiophen-2-yl)aniline (molecular formula: C₁₁H₁₁NS), the molecular weight is 189.06 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 189. Due to the presence of a single nitrogen atom, this molecular ion peak would be odd, consistent with the nitrogen rule. The presence of a sulfur atom would also produce a characteristic isotopic pattern, with an (M+2)⁺˙ peak at m/z 191, having an intensity of approximately 4.4% relative to the M⁺˙ peak, corresponding to the natural abundance of the ³⁴S isotope.

The fragmentation pattern would likely involve characteristic losses based on the structure's weakest points and the stability of the resulting fragments. Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): A peak at m/z 174 (M-15), resulting from the cleavage of the methyl group from the thiophene ring.

Cleavage of the C-C bond: Fission of the bond connecting the aniline and thiophene rings could lead to fragments corresponding to each ring system, although this is often less favorable for directly connected aromatic rings.

Fragments of the aniline moiety: A peak at m/z 92, corresponding to the aniline radical cation, or m/z 77, corresponding to the phenyl cation (C₆H₅⁺) after loss of the amino group.

Fragments of the methylthiophene moiety: A peak at m/z 97, corresponding to the methylthiophene cation.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Identity | Description |

| 189 | [C₁₁H₁₁NS]⁺˙ | Molecular Ion (M⁺˙) |

| 174 | [C₁₀H₈NS]⁺ | Loss of a methyl radical (•CH₃) |

| 97 | [C₅H₅S]⁺ | Methylthiophene cation |

| 92 | [C₆H₆N]⁺ | Aniline radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single-crystal X-ray diffraction structure for 3-(3-Methylthiophen-2-yl)aniline has not been reported. Therefore, definitive data on its crystal system, space group, unit cell dimensions, and intramolecular geometry are not available.

Without experimental data, any discussion of the specific crystallographic parameters remains speculative.

Reactivity Profiles and Chemical Transformations of 3 3 Methylthiophen 2 Yl Aniline

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 3-(3-Methylthiophen-2-yl)aniline in substitution reactions is governed by the electronic properties of both the aniline (B41778) and thiophene (B33073) rings.

Electrophilic Aromatic Substitution: The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution. The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the case of 3-(3-Methylthiophen-2-yl)aniline, the para position (C-4) and the ortho positions (C-2 and C-6) of the aniline ring are the most nucleophilic sites. Given the steric hindrance imposed by the adjacent 3-methylthiophenyl group at position C-3, electrophilic attack is most likely to occur at the C-4 and C-6 positions.

The thiophene ring is also susceptible to electrophilic substitution, typically at the C-5 position, which is alpha to the sulfur atom and less sterically hindered. However, the aniline ring is generally more activated, meaning that reactions with electrophiles will preferentially occur on the aniline ring unless specific directing strategies are employed. For instance, palladium-catalyzed direct arylation reactions on related 3-substituted thiophenes have shown that functionalization can be directed to the less favorable C5-carbon under specific conditions with hindered aryl bromides. beilstein-journals.org

Nucleophilic Reactions: The primary site for nucleophilic reactivity is the nitrogen atom of the amino group. evitachem.com It can act as a nucleophile, reacting with various electrophilic reagents. Standard aromatic nucleophilic substitution on the benzene (B151609) or thiophene rings is generally unfavorable unless the rings are activated by potent electron-withdrawing groups, which are absent in the parent molecule.

| Ring System | Reaction Type | Predicted Major Sites of Reactivity | Controlling Factors |

|---|---|---|---|

| Aniline | Electrophilic Substitution | C-4 (para to -NH₂) and C-6 (ortho to -NH₂) | Strong activation and directing effect of the amino group. |

| Thiophene | Electrophilic Substitution | C-5 (alpha to sulfur) | Inherent reactivity of the thiophene ring; may require specific catalysts to compete with aniline ring substitution. |

| Molecule | Nucleophilic Reaction | Amino Group (-NH₂) | Lone pair of electrons on the nitrogen atom. evitachem.com |

Functional Group Interconversions and Modifications of Aromatic Rings

The functional groups within 3-(3-Methylthiophen-2-yl)aniline can be chemically transformed to introduce new functionalities, a common strategy in medicinal chemistry and materials science. evitachem.comwikipedia.org

Modifications of the Amino Group: The versatile amino group can undergo a wide array of interconversions. vanderbilt.edu It can be acylated to form amides, alkylated, or converted into a diazonium salt by treatment with nitrous acid. Diazonium salts are highly valuable synthetic intermediates, enabling access to a broad spectrum of derivatives by reaction with various nucleophiles (e.g., Sandmeyer, Schiemann, and Gomberg-Bachmann reactions).

Modifications of the Aromatic Rings: The thiophene ring's sulfur atom can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to yield the corresponding sulfoxide (B87167) or sulfone. These modifications drastically alter the electronic properties of the thiophene ring, making it more electron-deficient. The aniline ring can undergo reactions such as halogenation. For example, N-bromosuccinimide (NBS) can be used to introduce bromine atoms at the activated ortho and para positions. thieme-connect.com

| Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

|---|---|---|---|

| Amino (-NH₂) | Acyl chloride / Anhydride | Amide (-NHCOR) | Acylation |

| Amino (-NH₂) | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) | Diazotization |

| Thiophene Sulfur | H₂O₂ or m-CPBA | Sulfoxide or Sulfone | Oxidation |

| Aniline Ring (C-H) | NBS | Bromo-substituted Aniline Ring | Electrophilic Halogenation thieme-connect.com |

Cyclization and Ring-Closing Reactions Involving the Aniline and Thiophene Moieties

The bifunctional nature of 3-(3-Methylthiophen-2-yl)aniline, possessing both an aniline and a thiophene ring in proximity, makes it an excellent substrate for synthesizing fused polycyclic heterocyclic systems. These reactions often involve forming new rings by connecting the aniline and thiophene moieties.

One prominent strategy involves an initial functionalization followed by an intramolecular cyclization. For instance, derivatives of N-propargylanilines can undergo cascade electrophilic bromination and cyclization when treated with excess N-bromosuccinimide (NBS) to form multi-substituted quinolines. thieme-connect.com A similar strategy applied to a derivative of 3-(3-Methylthiophen-2-yl)aniline could potentially lead to the formation of thieno[3,2-c]quinoline systems, which are known to possess various biological activities. researchgate.net The synthesis of these fused systems can also be achieved through reactions like the Vilsmeier-Haack formylation or Bischler-Napieralski cyclization on appropriately designed precursors. researchgate.net

Other cyclization reactions can involve the formation of different ring types. For example, related thiophene derivatives can participate in cycloaddition reactions to form isoxazolines, which are important precursors for various bioactive molecules. researchgate.net

| Reaction Name/Type | Key Reagents/Conditions | Potential Fused Ring System | Reference Reaction |

|---|---|---|---|

| Cascade Electrophilic Bromination/Cyclization | NBS, DCM | Bromo-substituted Thienoquinoline | Synthesis of multibromo-substituted quinolines thieme-connect.com |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Thienoquinoline derivatives | General synthesis of thienoquinolines researchgate.net |

| Palladium-catalyzed Cycloaddition | Pd catalyst, Chiral Ligands | Isoxazoline derivatives | Enantioselective synthesis of isoxazolines researchgate.net |

Polymerization and Oligomerization Behavior

Compounds containing both aniline and thiophene units are of significant interest as monomers for the synthesis of conducting polymers. mdpi.com These materials combine the properties of both polyaniline and polythiophene, leading to unique electrochemical and optical characteristics.

3-(3-Methylthiophen-2-yl)aniline can be polymerized through electrochemical or chemical oxidative methods. Polymerization is expected to proceed via coupling at the activated positions of the molecule. For the thiophene ring, this is typically the C-5 position, leading to a polythiophene backbone. researchgate.net For the aniline unit, coupling can occur through the nitrogen atom and the C-4 (para) position of the benzene ring. The resulting polymer would likely possess a complex, cross-linked, or copolymer structure.

Studies on similar monomers, such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline, demonstrate that these molecules can be readily electropolymerized to form stable, electroactive films. mdpi.com The electrochemical polymerization of NMTPA, a related thiophene-aniline compound, has been shown to yield stable conducting polymers with distinct electrochromic properties. mdpi.com During polymerization, the formation of soluble oligomers is often observed as an intermediate step before the deposition of the final polymer film. researchgate.net The properties of the resulting polymer, such as its band gap, conductivity, and electrochromic behavior, can be tuned by controlling the polymerization conditions and by copolymerizing it with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT). mdpi.com

| Property | Description | Supporting Evidence from Related Compounds |

|---|---|---|

| Polymerization Method | Electrochemical (e.g., Cyclic Voltammetry) or Chemical Oxidation (e.g., with FeCl₃). | Electropolymerization is common for thiophene-aniline systems. mdpi.commdpi.com |

| Reactive Sites | C-5 of thiophene, N- and C-4 of aniline. | Polymerization of thiophene occurs at the 2,5-positions. researchgate.net |

| Resulting Material | Conducting Polymer / Copolymer. | Formation of stable conducting polymers (PNMTPA). mdpi.com |

| Potential Applications | Electrochromic devices, sensors, organic electronics. mdpi.com | Polymers show reversible redox behavior and multi-electrochromic properties. mdpi.com |

Applications of 3 3 Methylthiophen 2 Yl Aniline in Materials Science Research

Development of Organic Semiconductor Materials

3-(3-Methylthiophen-2-yl)aniline and its derivatives are actively being explored for their potential in creating novel organic semiconductor materials. The inherent characteristics of the thiophene (B33073) moiety, a sulfur-containing heterocycle, impart unique electronic properties that are advantageous for charge transport. The presence of the aniline (B41778) group further provides a site for polymerization and functionalization, allowing for the tuning of the material's electronic and physical properties.

Research into compounds with similar structural motifs, such as thiophene-aniline systems, has demonstrated their utility in fabricating organic semiconductors. The sulfur atom in the thiophene ring facilitates intermolecular interactions that are beneficial for charge mobility, a critical parameter for semiconductor performance. By modifying the core structure of 3-(3-Methylthiophen-2-yl)aniline, researchers can engineer materials with specific band gaps and charge carrier mobilities, making them suitable for a range of electronic applications. The electrical conductivity of these materials often increases with temperature, a typical characteristic of organic semiconductors. nih.gov

Integration into Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

The promising semiconductor properties of materials derived from 3-(3-Methylthiophen-2-yl)aniline make them attractive candidates for integration into optoelectronic devices. These include Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). In these applications, the ability of the material to efficiently transport charge carriers (electrons and holes) and to interact with light is paramount.

Thiophene-based polymers and small molecules are widely used in the active layers of OPVs, where they function as the electron donor material. researchgate.netsigmaaldrich.com The development of polymers containing triphenylamine (B166846) and thiophene moieties has shown that these materials can exhibit significant intramolecular energy transfer, a desirable trait for photovoltaic applications. polymer.cn Similarly, in OLEDs, derivatives of 3-(3-Methylthiophen-2-yl)aniline can be utilized as host materials or as components of the charge transport layers. derthon.com The tunability of their electronic structure allows for the creation of materials that emit light at specific wavelengths or facilitate the efficient injection and transport of charges within the device.

| Device Type | Potential Role of 3-(3-Methylthiophen-2-yl)aniline Derivatives | Key Properties |

| Organic Photovoltaics (OPVs) | Electron Donor Material | Good charge mobility, suitable band gap, strong light absorption. polymer.cnbldpharm.com |

| Organic Light-Emitting Diodes (OLEDs) | Host Material, Charge Transport Layer | High triplet energy (for phosphorescent OLEDs), good charge carrier mobility. derthon.com |

Polymer Chemistry and Photostabilization Studies

In the realm of polymer chemistry, 3-(3-Methylthiophen-2-yl)aniline serves as a valuable monomer for the synthesis of novel polymers. Its bifunctional nature, with the reactive aniline group and the polymerizable thiophene ring, allows for its incorporation into a variety of polymer backbones. This can lead to the creation of materials with enhanced thermal stability, conductivity, and specific optical properties.

Furthermore, derivatives of thiophene have been investigated for their ability to act as photostabilizers for polymers like poly(vinyl chloride) (PVC). scispace.comdntb.gov.uaresearchgate.net Studies on new thiophene derivatives have shown that they can reduce the photodegradation of PVC films. scispace.comresearchgate.net The mechanism of stabilization is thought to involve the absorption of harmful UV radiation and the dissipation of this energy as heat. scispace.comresearchgate.net This protective action helps to prevent the chain scission and discoloration of the polymer upon exposure to light. Research on various thiophene-based imines has demonstrated a significant reduction in the degradation of PVC films, with some additives reducing the rate of chain scission by a factor of more than one thousand. scispace.com

Investigation of Conductive and Conjugated Polymeric Systems

The polymerization of 3-(3-Methylthiophen-2-yl)aniline and its derivatives leads to the formation of conductive and conjugated polymeric systems. These polymers possess a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons and, consequently, electrical conductivity. nih.gov The conductivity of these polymers can be further enhanced through a process called doping, where a small amount of an oxidizing or reducing agent is introduced. nih.gov

Polythiophenes, the class of polymers to which polymers of 3-(3-Methylthiophen-2-yl)aniline belong, are among the most studied conducting polymers due to their environmental stability and processability. researchgate.net Research has shown that the introduction of substituents, such as the methyl group in 3-(3-Methylthiophen-2-yl)aniline, can significantly influence the properties of the resulting polymer, including its solubility, conductivity, and electrochromic behavior. cdnsciencepub.com For instance, copolymers incorporating 3-methylthiophene (B123197) have been synthesized and their electrochromic properties, such as color changes in response to an applied voltage, have been investigated. researchgate.netacs.org

Structure-Property Relationships in Advanced Materials Design

Understanding the relationship between the molecular structure of a compound and the macroscopic properties of the resulting material is a cornerstone of advanced materials design. For 3-(3-Methylthiophen-2-yl)aniline and its derivatives, this involves studying how variations in the molecular architecture affect properties like charge mobility, light absorption and emission, and polymer morphology. polymer.cn

The position of the methyl group on the thiophene ring, for example, can influence the planarity of the polymer chain, which in turn affects the degree of π-electron delocalization and charge transport. researchgate.net Similarly, the nature of the substituents on the aniline ring can be modified to tune the solubility of the resulting polymers, making them more amenable to solution-based processing techniques for device fabrication. acs.org Theoretical studies, such as those using density functional theory (DFT), are often employed to predict the electronic and optical properties of new materials based on their molecular structure, providing valuable guidance for synthetic efforts. researchgate.net By systematically studying these structure-property relationships, scientists can rationally design and synthesize new materials with optimized performance for specific applications in organic electronics and beyond. polymer.cnacs.org

Molecular Design and Interaction Studies of 3 3 Methylthiophen 2 Yl Aniline Analogues

Principles of Molecular Recognition in Chemical Systems

Molecular recognition is the foundation upon which biological processes are built, involving specific, non-covalent interactions between two or more molecules. fiveable.mefiveable.mewikipedia.org This phenomenon is governed by the principle of complementarity, where molecules possess matching shapes, sizes, and chemical properties that allow for the formation of stable and specific complexes. fiveable.mefiveable.me These interactions are crucial for a vast array of biological functions, including enzyme-substrate binding, antigen-antibody recognition, and the faithful replication of genetic material. fiveable.me

Rational Design of Analogues for Targeted Molecular Interactions

The rational design of analogues of a lead compound, such as 3-(3-Methylthiophen-2-yl)aniline, is a strategic approach to enhance or modify its interaction with a biological target. This process relies on a deep understanding of the structure-activity relationship (SAR), which correlates the chemical structure of a molecule with its biological activity. fiveable.me By systematically altering the functional groups and structural features of the parent molecule, chemists can fine-tune its properties to achieve desired outcomes, such as increased binding affinity, improved selectivity, or altered pharmacokinetic profiles.

For instance, in the context of drug discovery, the design of analogues might involve introducing or modifying substituents on the aniline (B41778) or thiophene (B33073) rings of 3-(3-Methylthiophen-2-yl)aniline. The addition of a methyl group, for example, can impact the molecule's electronic properties and solubility. The synthesis of such analogues often involves multi-step reaction sequences, which may include condensation reactions followed by reduction processes. evitachem.com

A comparative look at different analogues reveals how subtle structural changes can lead to significant differences in properties and applications.

| Compound Name | Substituents | Molecular Weight ( g/mol ) | Key Properties | Applications |

| 3-(3-Methylthiophen-2-yl)aniline | 3-Methylthiophen-2-yl at position 3 | 189.28 bldpharm.com | Aromatic amine with a thiophene substituent evitachem.com | Intermediate in medicinal chemistry and materials science evitachem.com |

| N-[(5-methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline | Thiophen-2-yl linked via a methylene (B1212753) bridge to the aniline | 271.30 | Extended conjugation modifies UV-Vis absorption | Studied for optoelectronic materials and ligand design |

| 2-Methyl-3-(trifluoromethyl)aniline | Methyl at position 2, trifluoromethyl at position 3 | 175.15 | Electron-withdrawing group increases amine acidity | Intermediate in the synthesis of Flunixin (NSAID) |

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The biological activity and material properties of molecules like 3-(3-Methylthiophen-2-yl)aniline are heavily influenced by non-covalent interactions. These weak forces, though individually modest, collectively play a critical role in determining molecular conformation, crystal packing, and binding to target macromolecules. acs.orgrsc.org

Hydrogen bonding is a particularly important directional interaction that occurs between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. researchgate.net In aniline derivatives, the amino group can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. bohrium.comvu.nl The thiophene ring, with its sulfur atom, can also participate in weaker hydrogen bonding interactions. nih.gov

Pi-stacking (π-π) interactions are another crucial non-covalent force, occurring between aromatic rings. Both the aniline and thiophene rings of 3-(3-Methylthiophen-2-yl)aniline are capable of engaging in π-π stacking. rsc.org These interactions are fundamental to the structure of DNA and proteins and are often exploited in the design of materials with specific electronic properties. rsc.org

The interplay of these non-covalent forces can be complex. For example, the benefit of a single hydrogen bond can be offset by torsional strain within the molecule. acs.org The study of these interactions often involves a combination of experimental techniques, such as X-ray crystallography and spectroscopy, and computational methods. rsc.orgresearchgate.net

Strategic Use in Constructing Hybrid Molecular Architectures

The unique structural and electronic properties of 3-(3-Methylthiophen-2-yl)aniline make it a valuable building block for the construction of more complex, hybrid molecular architectures. These larger molecules are designed to combine the desirable features of their constituent parts, leading to novel materials with enhanced or entirely new functionalities.

For example, thiophene-containing compounds are widely used in the development of organic electronic materials due to their excellent electronic properties. rsc.org By incorporating the 3-(3-Methylthiophen-2-yl)aniline moiety into larger polymeric structures, it is possible to create materials with tunable conductivity and optical properties.

Furthermore, the aniline group provides a reactive handle for further chemical modifications, allowing for the covalent attachment of the molecule to other structures, such as carbon nanotubes. mdpi.com This approach has been used to create hybrid materials that combine the properties of both the polymer and the nanotube, with potential applications in electronics and sensors. The synthesis of such hybrid architectures often involves creating diazonium salts from amino-functionalized thiophenes, which can then be coupled with other molecules. openmedicinalchemistryjournal.com

Computational and Experimental Approaches for Interaction Mechanism Elucidation

A comprehensive understanding of the interaction mechanisms of 3-(3-Methylthiophen-2-yl)aniline and its analogues requires a synergistic approach that combines experimental and computational methods.

Experimental techniques provide direct observational data on molecular structure and interactions.

X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in a crystal, providing definitive evidence of non-covalent interactions like hydrogen bonds and π-stacking. vu.nl

Spectroscopic methods , such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, offer insights into the electronic environment and vibrational modes of the molecule, which can be sensitive to intermolecular interactions. bohrium.commdpi.comiucr.org For instance, changes in the vibrational frequencies of the N-H bond in aniline can indicate its involvement in hydrogen bonding. bohrium.com

Computational methods , particularly Density Functional Theory (DFT), have become indispensable tools for studying molecular systems. researchgate.netbeilstein-journals.org

DFT calculations can be used to predict the optimal geometry of molecules and molecular complexes, as well as their electronic properties and vibrational spectra. bohrium.combeilstein-journals.org This allows for a detailed analysis of non-covalent interactions and can help to interpret experimental data.

Molecular docking simulations are employed to predict the binding mode and affinity of a ligand to a biological target, providing valuable information for rational drug design. chemmethod.comgyanvihar.org These simulations can help to identify key interactions between the ligand and the active site of a protein. chemmethod.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening can be performed in silico to predict the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the drug discovery process. chemmethod.com

By combining these experimental and computational approaches, researchers can gain a detailed and nuanced understanding of the molecular interactions that govern the behavior of 3-(3-Methylthiophen-2-yl)aniline and its derivatives, paving the way for the development of new and improved materials and therapeutic agents. acs.org

Q & A

Q. What are the optimal synthetic routes for 3-(3-Methylthiophen-2-yl)aniline in academic research?

Methodological Answer: Synthesis typically involves coupling reactions between thiophene derivatives and aniline precursors. For example, intermediates like 3-methylthiophene-2-carboxylic acid can undergo Ullmann-type coupling with halogenated anilines using copper catalysts. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol. Critical parameters include temperature control (<50°C to avoid decomposition) and inert atmosphere (N₂/Ar) to prevent oxidation of the amine group. Contaminants like unreacted thiophene derivatives should be monitored via TLC (Rf ~0.3 in 3:1 hexane:ethyl acetate) .

Q. How can researchers characterize the crystal structure of 3-(3-Methylthiophen-2-yl)aniline using X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Use SHELXT for structure solution (automated space-group determination) and SHELXL for refinement. Key steps:

Q. What analytical techniques are recommended for confirming the purity and identity of 3-(3-Methylthiophen-2-yl)aniline?

Methodological Answer:

- NMR: ¹H NMR (DMSO-d6) should show aromatic protons at δ 6.8–7.2 ppm (thiophene ring) and δ 6.5–6.7 ppm (aniline ring).

- HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Retention time ~8.2 min.

- GC-MS: Monitor for molecular ion [M⁺] at m/z 191 and fragmentation peaks (e.g., loss of –NH₂ at m/z 174).

- Elemental Analysis: Acceptable C, H, N tolerances: ±0.3% .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data for 3-(3-Methylthiophen-2-yl)aniline?

Methodological Answer:

- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to simulate UV-Vis and IR spectra.

- Cross-validate with experimental

- If λmax deviations exceed 10 nm, check solvent effects (PCM model) or excited-state configurations (TD-DFT).

- For IR, assign NH₂ stretching modes (3350–3450 cm⁻¹) and thiophene ring vibrations (1500–1600 cm⁻¹).

- Use Mercury’s ConQuest to compare bond lengths/angles with crystallographic databases .

Q. What strategies are effective in resolving contradictory crystallographic data arising from polymorphism or solvate formation?

Methodological Answer:

- Polymorphism: Screen solvents (e.g., ethanol vs. DMF) to isolate different forms. Use Mercury’s packing similarity tool to compare unit cells (tolerance: 1 Å, 5°).

- Solvates: TGA-DSC analysis (heating rate 10°C/min) identifies solvent loss events (e.g., endothermic peaks at 80–120°C).

- Refine disordered solvent molecules using PART instructions in SHELXL. Apply ISOR restraints for thermal motion .

Q. What safety protocols are critical when handling 3-(3-Methylthiophen-2-yl)aniline in laboratory settings?

Methodological Answer:

- PPE: Nitrile gloves (0.11 mm thickness), lab coat, and safety goggles.

- Ventilation: Use fume hoods (face velocity >0.5 m/s) to minimize inhalation risks (P304 + P340 OSHA standards).

- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (EPA Class D).

- First Aid: For skin contact, wash with soap/water for 15 min (P302 + P352); for eye exposure, rinse with saline (P305 + P351 + P338) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.